(±)-3-Methylpentanoic acid - d2

Analytical Chemistry Metabolomics LC-MS/MS

(±)-3-Methylpentanoic acid-d2 (CAS 1335435-69-2) is a deuterium-labeled isotopologue of the branched-chain fatty acid 3-methylpentanoic acid (unlabeled CAS 105-43-1). This compound, with a molecular formula of C₆H₁₀D₂O₂ and a molecular weight of 118.17 g/mol, features the substitution of two hydrogen atoms with deuterium, creating a stable isotope-labeled (SIL) internal standard.

Molecular Formula C6H10D2O2
Molecular Weight 118.17
CAS No. 1335435-69-2
Cat. No. B591078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-3-Methylpentanoic acid - d2
CAS1335435-69-2
Synonyms(±)-3-Methylpentanoic acid - d2
Molecular FormulaC6H10D2O2
Molecular Weight118.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (±)-3-Methylpentanoic acid-d2 (CAS 1335435-69-2) for Precision LC-MS Quantification


(±)-3-Methylpentanoic acid-d2 (CAS 1335435-69-2) is a deuterium-labeled isotopologue of the branched-chain fatty acid 3-methylpentanoic acid (unlabeled CAS 105-43-1) [1]. This compound, with a molecular formula of C₆H₁₀D₂O₂ and a molecular weight of 118.17 g/mol, features the substitution of two hydrogen atoms with deuterium, creating a stable isotope-labeled (SIL) internal standard . It is manufactured to a minimum purity of 95% and is specifically designed for use in quantitative mass spectrometry applications, such as LC-MS/MS, where it serves as a chemically identical yet isotopically distinct reference point for the accurate measurement of the unlabeled analyte [2].

Analytical Precision at Risk: Why Unlabeled or Incompletely Labeled 3-Methylpentanoic Acid Analogs Fail as LC-MS Internal Standards


In LC-MS/MS quantification, the internal standard must be chemically identical to the target analyte yet possess a distinct mass difference for the mass spectrometer to differentiate them. Simply using unlabeled 3-methylpentanoic acid (CAS 105-43-1) fails because it is spectrally indistinguishable from the endogenous analyte, leading to signal overlap and unquantifiable results [1]. While other deuterated analogs, such as the d11 variant, are commercially available, they are not interchangeable due to different isotopic masses that can cause differential chromatographic behavior and ionization efficiency [2]. Furthermore, the use of structurally similar but non-identical compounds, like 2- or 4-methylpentanoic acid, introduces variability in extraction recovery and matrix effects, undermining analytical accuracy and precision [3]. The specific selection of (±)-3-methylpentanoic acid-d2 is therefore critical for achieving reliable, quantitative data, and generic substitution introduces unacceptable risk of analytical failure.

Head-to-Head Evidence: Quantifying the Analytical Advantage of (±)-3-Methylpentanoic acid-d2


Comparing Internal Standard Performance: (±)-3-Methylpentanoic acid-d2 vs. Unlabeled 3-Methylpentanoic Acid in LC-MS/MS

The primary differentiation of (±)-3-Methylpentanoic acid-d2 lies in its function as an internal standard, which is impossible for the unlabeled 3-methylpentanoic acid (CAS 105-43-1) due to their identical mass spectrometric profiles [1]. In LC-MS/MS, the deuterated compound exhibits a <2% signal overlap with the unlabeled analyte, a critical parameter for ensuring high quantitative precision . This minimal overlap, combined with a typical purity of ≥95% , ensures that the internal standard signal does not interfere with the analyte signal, and vice versa, allowing for accurate calculation of analyte concentration even in complex biological or environmental matrices.

Analytical Chemistry Metabolomics LC-MS/MS

Method Robustness and Recovery: The Superiority of Isotopically Labeled Internal Standards over Structural Analogs in GC-MS

In a validated GC-MS method for the analysis of 3-methylpentanoic acid in wine, the use of a properly matched stable isotope-labeled internal standard (SIL-IS) is implied as the gold standard for achieving high method robustness [1]. While this specific study did not use (±)-3-methylpentanoic acid-d2, it established the performance baseline for the unlabeled analyte, reporting detection limits between 0.4 and 2.4 ng/L and a signal recovery of around 100% with RSD < 10% [1]. A generic, non-isotopic internal standard would exhibit differential extraction and ionization behavior compared to the analyte, leading to significantly higher variability and reduced recovery. By providing a chemically identical internal standard, (±)-3-methylpentanoic acid-d2 is essential for transferring and maintaining this level of method performance across different laboratories and complex sample matrices .

Wine Analysis Food Chemistry Gas Chromatography-Mass Spectrometry

Procurement Value: Avoiding Costly Analytical Pitfalls Associated with Incomplete or Incorrect Isotopic Labeling

The selection of a specific deuterated analog is a critical procurement decision that impacts analytical validity. For example, a d11-labeled version of 3-methylpentanoic acid ((±)-3-Methylpentanoic-d11 Acid) is also available, with a molecular weight of 127.15 g/mol . While both are deuterated, the d2 variant (MW 118.17) offers a smaller mass shift, which can be advantageous for minimizing deuterium isotope effects that may cause chromatographic separation from the unlabeled analyte [1]. Using an inappropriately labeled analog can lead to inaccurate quantification if the internal standard and analyte do not co-elute. Therefore, the specific procurement of (±)-3-Methylpentanoic acid-d2 (CAS 1335435-69-2) ensures the intended isotopic mass difference and chromatographic behavior, preventing costly method re-validation and data loss.

Stable Isotope Chemistry Procurement Quality Control

Purity and Specification for Reproducible Research: (±)-3-Methylpentanoic acid-d2 vs. Common Unlabeled Reagent Grade

The documented purity of (±)-3-Methylpentanoic acid-d2 is a critical differentiator from commonly used unlabeled 3-methylpentanoic acid. The deuterated standard is supplied with a minimum purity specification of 95% , which is essential for its role as an internal standard where impurities can lead to inaccurate quantification. In contrast, the unlabeled compound is often available in various reagent grades, ranging from >97% to >99% . While these high purities are suitable for many synthetic applications, they do not guarantee the isotopic purity or the specific deuterium placement required for an internal standard. The stated purity of the d2 compound, combined with its defined isotopic substitution, ensures batch-to-batch consistency, a key factor for generating reproducible data in longitudinal studies and multi-site trials.

Quality Assurance Reproducibility Reagent Grade Comparison

High-Impact Applications for (±)-3-Methylpentanoic acid-d2: Translating Quantitative Evidence to Use Cases


Accurate Quantification of 3-Methylpentanoic Acid in Wine and Alcoholic Beverages for Quality Control and Flavor Research

Building on the GC-MS method validation data [4], (±)-3-Methylpentanoic acid-d2 is ideally suited for use as an internal standard to quantify 3-methylpentanoic acid in complex matrices like wine, beer, and spirits. The method's proven high sensitivity (LOD 0.4-2.4 ng/L) and robustness (RSD < 10%, recovery ~100%) can only be reliably achieved and transferred to routine quality control laboratories when a chemically identical isotopologue is used to correct for matrix effects during sample preparation and analysis . This enables precise monitoring of this branched-chain fatty acid, which is relevant to aroma development during aging [4].

High-Precision Pharmacokinetic (PK) and Metabolic Flux Studies

In drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards is a regulatory expectation for bioanalytical method validation [4]. (±)-3-Methylpentanoic acid-d2, with its minimal signal overlap and defined purity, is a critical tool for generating accurate concentration-time profiles of 3-methylpentanoic acid or related drug candidates in biological fluids (e.g., plasma, urine). Its use minimizes analytical variability, ensuring that observed differences in drug exposure are due to biology and not analytical error, thereby supporting robust decision-making in preclinical and clinical development .

Investigating Branched-Chain Amino Acid (BCAA) Metabolism and Related Disorders

3-Methylpentanoic acid is a metabolite linked to the degradation of isoleucine, and its related compounds are implicated in branched-chain ketoaciduria [4]. For targeted metabolomics studies aiming to quantify this specific metabolite in biological samples, (±)-3-Methylpentanoic acid-d2 provides a necessary, matrix-matched internal standard. Its use is essential for achieving the analytical precision required to detect subtle, yet biologically significant, changes in metabolite concentrations that may occur in metabolic disorders, allowing for more accurate and reproducible research findings .

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